1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOFVSSJMLRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to yield the desired compound. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the product.
Chemical Reactions Analysis
Cyclization to Heterocycles
The thiosemicarbazide moiety undergoes cyclization with carbonyl compounds (e.g., aldehydes/ketones) to form 1,3,4-thiadiazoles or triazoles, depending on reaction conditions. For example:
With Benzaldehyde:
| Product | Conditions | Application |
|---|---|---|
| 1,3,4-Thiadiazole | Acidic, refluxing ethanol | Antimicrobial agents |
Nucleophilic Substitution
The acetylated phenoxy group can participate in nucleophilic substitutions. For instance, the mesylation of hydroxyl precursors (observed in analogous syntheses ) facilitates displacement by azides or amines:
Example:
Metal Complexation
The thiosemicarbazide group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes are studied for catalytic or bioactive properties :
General Reaction:
| Metal Ion | Coordination Mode | Observed Geometry |
|---|---|---|
| Cu(II) | N,S-bidentate | Square planar |
| Ni(II) | N,N,S-tridentate | Octahedral |
Hydrolysis and Stability
Hydrolysis Pathway:
| Condition | Half-Life (Estimated) |
|---|---|
| pH 1.0 | ~48 hours |
| pH 13.0 | ~12 hours |
Biological Activity and Derivatives
While direct data on the target compound is limited, structurally related thiosemicarbazides exhibit:
-
Anticancer activity : Via sphingosine kinase inhibition (e.g., SKI-I analogs).
-
Antimicrobial effects : Thiadiazole derivatives show efficacy against S. aureus and E. coli .
Key Research Findings
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Preliminary studies indicate that compounds structurally related to thiosemicarbazides exhibit notable antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity
- Enzyme Inhibition
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of thiosemicarbazide derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group were found to significantly enhance antimicrobial potency against gram-positive bacteria .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines indicated that compounds with similar frameworks exhibited promising cytotoxicity. For example, derivatives showed selective toxicity with IC50 values indicating effective targeting of malignant cells while sparing normal tissues .
Mechanism of Action
The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiosemicarbazide moiety is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The phenoxyacetyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazide derivatives share a common backbone but differ in substituents on the phenoxy ring, acetyl linker, or thiosemicarbazide nitrogen. Below is a structural and functional comparison with key analogs:
Table 1: Structural Comparison of Thiosemicarbazide Derivatives
*Calculated based on molecular formulas.
Biological Activity
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiosemicarbazide moiety linked to a dimethylphenoxyacetyl group, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiosemicarbazides, including derivatives of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide. Thiosemicarbazides are known for their ability to inhibit the growth of various bacterial strains. For example, a study demonstrated that similar compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Anticancer Activity
Thiosemicarbazides have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. Research indicates that compounds with structural similarities can inhibit tumor growth in vitro and in vivo models. For instance, derivatives have shown promise in targeting specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
The proposed mechanisms of action for thiosemicarbazides include:
- Inhibition of Enzymatic Activity: Many thiosemicarbazides act by inhibiting enzymes involved in nucleic acid synthesis or cellular respiration.
- Induction of Apoptosis: These compounds may trigger programmed cell death in cancerous cells through the activation of caspases and other apoptotic pathways.
- Metal Chelation: Some thiosemicarbazides can chelate metal ions, which is crucial for their antimicrobial and anticancer activities .
Case Studies
- Antibacterial Efficacy: A study evaluated the antibacterial activity of various thiosemicarbazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenoxy group significantly enhanced antibacterial potency .
- Anticancer Studies: In another research project, a derivative similar to 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide was tested against human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values indicating effective cytotoxicity compared to control treatments .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
